molecular formula C6H9N3O B14671438 N-[2-(1H-imidazol-5-yl)ethyl]formamide CAS No. 51720-68-4

N-[2-(1H-imidazol-5-yl)ethyl]formamide

Cat. No.: B14671438
CAS No.: 51720-68-4
M. Wt: 139.16 g/mol
InChI Key: ASVICRPYPUCQCT-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-5-yl)ethyl]formamide (CAS: 673-49-4) is a heterocyclic organic compound characterized by a formamide group (-NHCHO) linked to an ethyl chain terminating in a 1H-imidazol-5-yl ring. Its molecular formula is C₇H₁₁N₃O, with a molecular weight of 153.18 g/mol . The compound is also known by synonyms such as Acetylhistamine and Nω-Acetylhistamine, reflecting its structural relationship to histamine derivatives.

Properties

CAS No.

51720-68-4

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]formamide

InChI

InChI=1S/C6H9N3O/c10-5-7-2-1-6-3-8-4-9-6/h3-5H,1-2H2,(H,7,10)(H,8,9)

InChI Key

ASVICRPYPUCQCT-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CCNC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-5-yl)ethyl]formamide typically involves the reaction of formamide with ethylenediamine under specific conditions. One common method involves heating the reactants in the presence of a dehydrogenating catalyst, such as platinum on alumina, at temperatures between 340 and 480°C . This method ensures the formation of a pure imidazole product.

Industrial Production Methods

Industrial production of imidazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Mechanism of Action

Comparison with Similar Compounds

Functional Group and Structural Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structure Molecular Weight (g/mol) Key Functional Groups Biological/Physicochemical Relevance References
N-[2-(1H-imidazol-5-yl)ethyl]formamide (Target) Formamide group, ethyl-imidazole 153.18 -NHCHO, 1H-imidazol-5-yl Potential histamine analog; hydrogen-bonding capacity for drug-receptor interactions
N-{4,6-dimethyl-5-oxo-2-thioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl}formamide Formamide group, fused imidazoimidazol ring with thione (-S) and ketone (-O) Not reported -NHCHO, thione, ketone, bicyclic imidazoimidazol Enhanced rigidity; potential antimicrobial activity due to sulfur and bicyclic framework
Formamide,N-[1-(phenylmethyl)-5-(2H-tetrazol-5-yl)-1H-imidazol-4-yl]- Formamide group, tetrazole ring, benzyl substituent 269.26 -NHCHO, tetrazole, benzyl Tetrazole enhances metabolic stability; benzyl group may improve lipophilicity
2-(2,3-dihydroxyphenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide Thiazole-carboxamide, dihydroxyphenyl substituent Not reported -CONH₂, thiazole, dihydroxyphenyl Antioxidant or enzyme inhibitory potential via thiazole and phenolic hydroxyl groups
(4S)-2-(2-(1H-imidazol-5-yl)ethyl)-4-amino-...pentanal (L1) Aldehyde, imidazole, hydroxyl and amino groups Not reported -CHO, -NH₂, -OH Chelation properties; potential metal-binding applications in catalysis or therapeutics

Physicochemical and Pharmacokinetic Properties

  • Hydrogen Bonding: The formamide group in the target compound enables strong hydrogen-bond donor/acceptor interactions, comparable to carboxamide derivatives (e.g., 1,3-thiazole-4-carboxamide in ). However, the absence of a thiazole or tetrazole ring reduces its metabolic stability compared to analogs like Formamide,N-[1-(phenylmethyl)-5-(2H-tetrazol-5-yl)-1H-imidazol-4-yl]- .
  • Lipophilicity : The benzyl substituent in increases lipophilicity (logP ~2.0 estimated), whereas the target compound’s polar formamide group reduces logP, favoring aqueous solubility .
  • Synthetic Accessibility : The target compound is synthesized via direct formylation of imidazole-ethylamine precursors, whereas fused bicyclic analogs () require multi-step rearrangements under acidic conditions .

Biological Activity

N-[2-(1H-imidazol-5-yl)ethyl]formamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an imidazole ring, which is known for its role in various biological processes. The presence of the formamide group enhances its reactivity and interaction with biological targets. The molecular formula for this compound is C₇H₈N₄O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Adenosine Receptors : Research indicates that this compound acts as an antagonist to adenosine A2B receptors, which are implicated in inflammatory responses and conditions such as asthma. By inhibiting these receptors, this compound may reduce bronchial hyperresponsiveness and inflammation.
  • Indoleamine 2,3-Dioxygenase (IDO) : IDO is a critical enzyme involved in immune regulation and has been targeted for cancer therapy. Compounds similar to this compound have shown promise as IDO inhibitors, potentially enhancing anti-tumor immunity .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

CompoundBiological ActivityMechanism of Action
This compoundAntagonist of A2B adenosine receptorsInhibition of inflammatory pathways
4-Phenyl-Imidazole derivativesIDO inhibitionEnhances anti-tumor immunity
N-Benzylimidazole derivativesAntiproliferative activity in cancerInduces apoptosis and cell cycle arrest

Case Studies and Research Findings

  • Adenosine Receptor Modulation : A study demonstrated that this compound selectively inhibits the A2B adenosine receptor. This inhibition was linked to a reduction in inflammatory markers in preclinical models of asthma.
  • Cancer Therapeutics : Research on imidazole derivatives has shown that they can inhibit IDO activity, leading to enhanced T-cell responses against tumors. In vitro studies indicated that these compounds could significantly reduce tumor growth in various cancer cell lines .
  • Structural Activity Relationships : Investigations into the structure-activity relationship (SAR) of imidazole derivatives revealed that modifications to the imidazole ring could enhance binding affinity to target receptors, suggesting pathways for optimizing therapeutic efficacy.

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